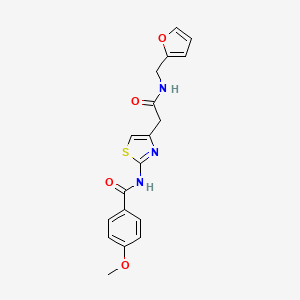
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as TAK-659, is a small molecule inhibitor that has received significant attention in recent years due to its potential therapeutic applications in treating various diseases.
作用机制
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and activation of B cells and other immune cells. By inhibiting BTK, this compound can block the signaling pathways that promote the growth and survival of cancer cells and the activation of immune cells, leading to reduced inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of BTK phosphorylation, the reduction of cytokine production and immune cell activation, and the induction of apoptosis in cancer cells. These effects are dose-dependent and can be observed both in vitro and in vivo.
实验室实验的优点和局限性
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has several advantages for lab experiments, including its high potency, selectivity, and specificity for BTK inhibition. However, its low solubility and poor pharmacokinetic properties can limit its use in certain studies, and its potential side effects and toxicity need to be carefully evaluated.
未来方向
There are several future directions for 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione research, including the optimization of its pharmacokinetic properties, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in combination therapy with other drugs. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on different cell types and signaling pathways.
合成方法
The synthesis of 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione involves several steps, including the preparation of 1,3,4-thiadiazole-2-amine, which is then reacted with piperidine-4-carboxylic acid to form 4-((1,3,4-thiadiazol-2-yl)oxy)piperidine-4-carboxamide. This compound is then reacted with 4-bromophenylbutane-1,4-dione to form this compound. The overall yield of this synthesis method is around 20%.
科学研究应用
1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-4-phenylbutane-1,4-dione has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, as well as reducing inflammation in animal models of autoimmune diseases.
属性
IUPAC Name |
1-phenyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-15(13-4-2-1-3-5-13)6-7-16(22)20-10-8-14(9-11-20)23-17-19-18-12-24-17/h1-5,12,14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAWQDOBYUGQPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
![N-(2-chlorobenzyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2545417.png)
![Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate](/img/structure/B2545419.png)
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)

![1-[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2545424.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2545430.png)
![(Z)-2-Cyano-N-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)prop-2-enamide](/img/structure/B2545432.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2545433.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2545438.png)